

Cenicriviroc: A Technical Guide to its Anti-Inflammatory and Anti-Fibrotic Potential

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Compound of Interest

Compound Name: *Cenicriviroc mesylate*

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Executive Summary

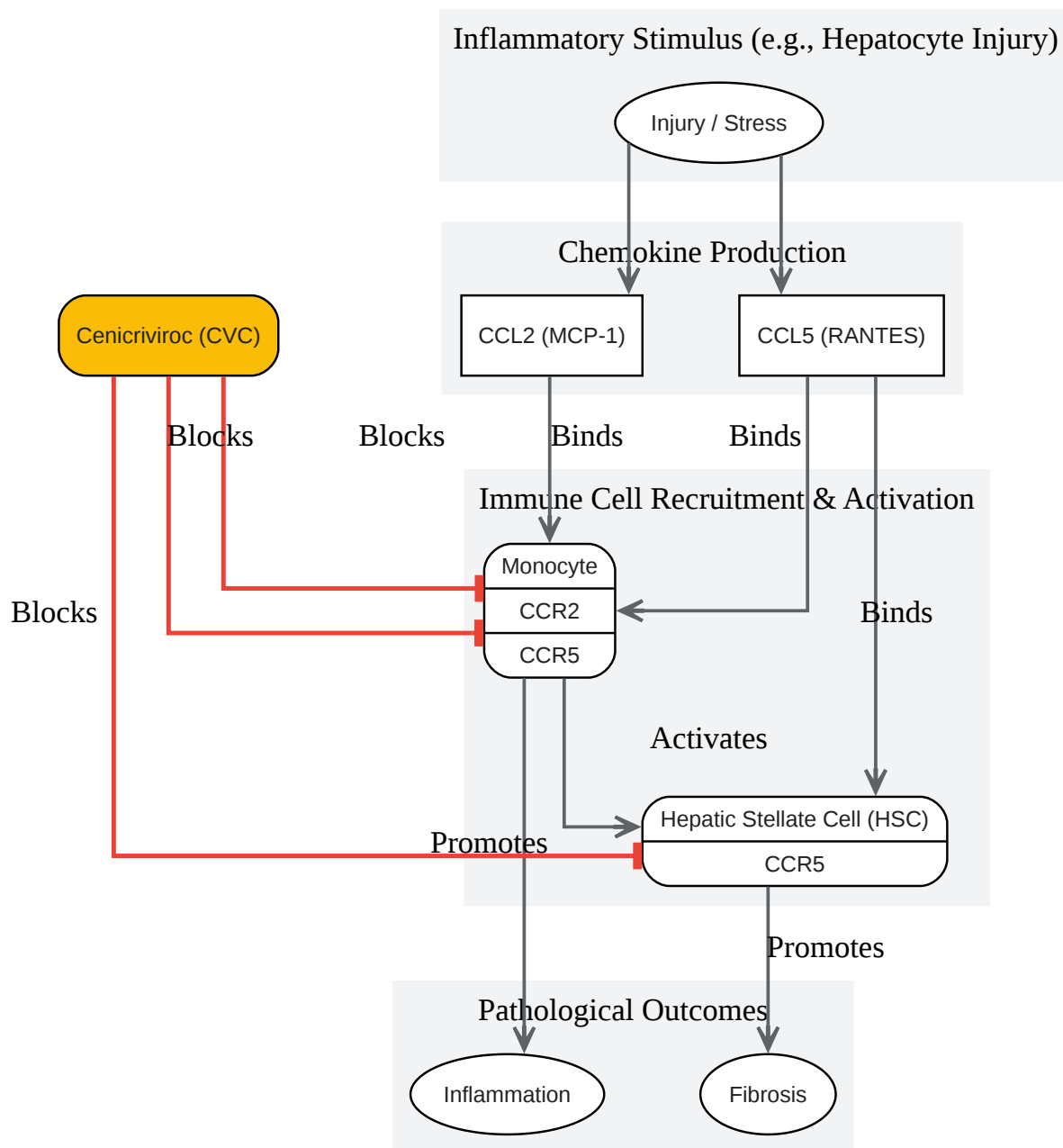
Cenicriviroc (CVC) is a potent, orally administered, small-molecule dual antagonist of the C-C chemokine receptors 2 (CCR2) and 5 (CCR5).[1][2] Initially developed for the treatment of HIV-1 infection, its mechanism of action targets key pathways in inflammation and fibrosis, leading to extensive investigation into its therapeutic potential for a range of chronic inflammatory diseases.[3][4] This technical guide provides an in-depth overview of Cenicriviroc, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental methodologies. The focus is on its application in non-alcoholic steatohepatitis (NASH), a condition characterized by chronic inflammation and progressive liver fibrosis. While showing promise in preclinical and Phase 2b studies, the Phase 3 AURORA trial did not meet its primary endpoint for fibrosis improvement, highlighting the complexities of targeting this pathway.[5][6]

Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5

The inflammatory and fibrotic processes in many chronic diseases are driven by the recruitment and activation of immune cells, particularly monocytes and macrophages.[7][8] The CCR2 and CCR5 receptors, and their respective ligands (e.g., CCL2 and CCL5), are central to this process.[9]

- **CCR2 Pathway:** The interaction between CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) and its receptor CCR2 is a primary driver for the migration of inflammatory monocytes from the bone marrow to sites of tissue injury.^{[1][10]} In the liver, these recruited monocyte-derived macrophages contribute to inflammation and activate hepatic stellate cells (HSCs), the primary collagen-producing cells responsible for fibrosis.^{[7][11]}
- **CCR5 Pathway:** The CCR5 receptor is also expressed on various immune cells, including macrophages and T-cells, as well as on HSCs.^{[8][12]} Its activation contributes to the pro-fibrogenic activation and proliferation of these cells.^[12]

Cenicriviroc's therapeutic hypothesis is based on its ability to simultaneously block both these signaling pathways. By inhibiting CCR2 and CCR5, CVC is designed to reduce the trafficking of inflammatory monocytes/macrophages to the site of injury and directly inhibit the activation of fibrogenic cells, thereby exerting both anti-inflammatory and anti-fibrotic effects.^{[1][2]}



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Caption: Cenicriviroc's dual blockade of CCR2 and CCR5 signaling pathways. (Max-width: 760px)

Preclinical Evidence

CVC has demonstrated potent anti-inflammatory and anti-fibrotic activity across a range of animal models of liver and kidney disease.[\[2\]](#)[\[9\]](#)

Summary of Preclinical Data

Model Type	Animal Model	CVC Dose	Key Findings	Citation
Inflammation/Recruitment	Thioglycollate-induced peritonitis	≥20 mg/kg/day	Significantly reduced monocyte/macrophage recruitment in vivo.	[2][9]
Liver Fibrosis	Thioacetamide (TAA)-induced	≥20 mg/kg/day	Significant reductions in collagen deposition and collagen type 1 expression.	[2]
NASH & Fibrosis	Diet-induced (high-cholesterol, high-fat)	0.015% in diet	Attenuated hepatic lipid accumulation, improved glucose intolerance, reduced M1-like macrophages, and increased M2-like macrophages.	[10][13]
NASH & Fibrosis	Diet-induced (CDAHFD)	Not specified	Potent antifibrotic effect after 14 weeks.	[14]
Kidney Fibrosis	Unilateral Ureteral Obstruction (UUO)	≥20 mg/kg/day	Significant reductions in collagen deposition and collagen type 1 expression.	[2]

Detailed Experimental Protocols

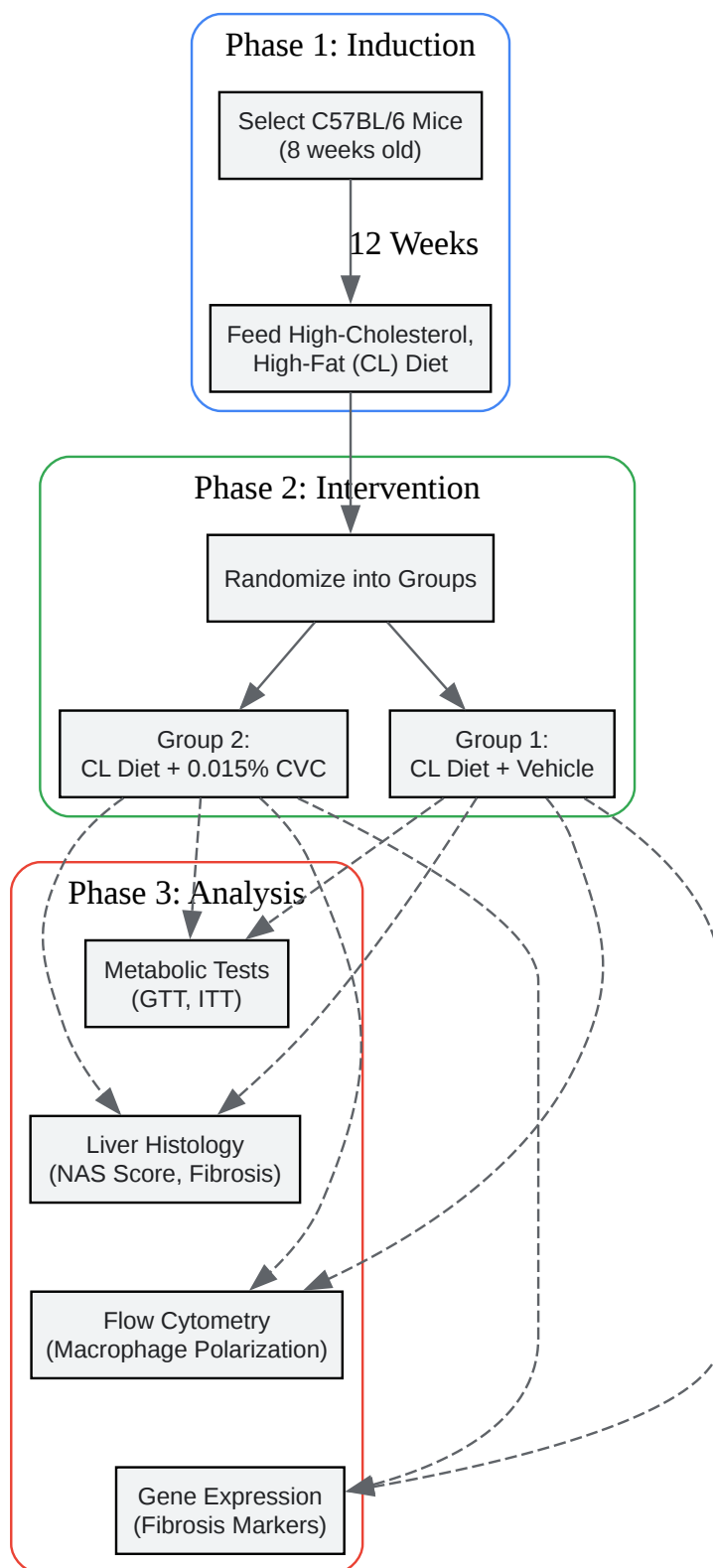
A. Thioacetamide (TAA)-Induced Liver Fibrosis Model

- Objective: To evaluate the antifibrotic effect of CVC in a chemically-induced model of liver fibrosis.
- Animals: Male Sprague-Dawley rats.[\[2\]](#)[\[8\]](#)
- Induction: Fibrosis was induced by intraperitoneal (IP) administration of TAA at a dose of 150 mg/kg, administered three times per week for 8 weeks.[\[2\]](#)[\[8\]](#)
- Intervention: Following the induction period, animals were randomized to receive vehicle control or CVC orally at varying doses (e.g., 20 or 100 mg/kg/day) for a specified treatment period.
- Assessments:
 - Histology: Liver tissue was stained with Sirius Red to quantify collagen deposition.
 - Gene/Protein Expression: Analysis of fibrogenic markers such as collagen type 1 (Col1a1) mRNA and protein levels.[\[2\]](#)
 - Liver Function Tests: Serum levels of ALT and AST.

B. Diet-Induced Nonalcoholic Steatohepatitis (NASH) Model

- Objective: To assess CVC's effect on steatohepatitis, insulin resistance, and fibrosis in a diet-induced lipotoxic model.
- Animals: C57BL/6 mice.[\[10\]](#)[\[13\]](#)
- Induction: Mice were fed a high-cholesterol, high-fat ("CL") diet for 12 weeks to induce NASH.[\[10\]](#)[\[13\]](#)
- Intervention: A treatment group received the CL diet containing 0.015% CVC for the entire 12-week period.[\[10\]](#)[\[13\]](#)

- Assessments:
 - Metabolic: Glucose and insulin tolerance tests.
 - Histology: Liver sections were analyzed for the NAFLD Activity Score (NAS), which evaluates steatosis, lobular inflammation, and hepatocyte ballooning.[\[10\]](#)
 - Flow Cytometry: Liver non-parenchymal cells were isolated to quantify macrophage populations (e.g., CD11c+ M1-like vs. CD206+ M2-like macrophages).[\[10\]](#)
 - Fibrosis Markers: Hepatic hydroxyproline content and expression of fibrosis-related genes.[\[10\]](#)



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Caption: Experimental workflow for a diet-induced mouse model of NASH. (Max-width: 760px)

Clinical Development in NASH

CVC's potential was evaluated in a comprehensive clinical program for adults with NASH and liver fibrosis.

Phase 2b CENTAUR Study (NCT02217475)

- Objective: To evaluate the efficacy and safety of CVC for the treatment of NASH with liver fibrosis.[\[15\]](#)[\[16\]](#)
- Design: A randomized, double-blind, placebo-controlled, multinational study. 289 subjects were randomized to receive CVC 150 mg daily or placebo.[\[15\]](#)[\[17\]](#)
- Population: Adults with histological evidence of NASH, a NAFLD Activity Score (NAS) ≥ 4 , and liver fibrosis (stages 1-3).[\[15\]](#)[\[17\]](#)
- Primary Endpoint (Year 1): ≥ 2 -point improvement in NAS with no worsening of fibrosis.[\[15\]](#)[\[16\]](#)
- Key Secondary Endpoint (Year 1): Improvement in liver fibrosis by ≥ 1 stage with no worsening of steatohepatitis.[\[15\]](#)

CENTAUR Year 1 Efficacy Results

Endpoint	Cenicriviroc 150 mg (n=145)	Placebo (n=144)	P-value	Citation
Fibrosis Improvement ≥ 1 Stage (No worsening of SH)	20%	10%	0.02	[15] [16]
NAS Improvement ≥ 2 Points (No worsening of fibrosis)	16%	19%	0.52	[15] [16]
Resolution of Steatohepatitis (No worsening of fibrosis)	8%	6%	0.49	[15] [16]

The CENTAUR study did not meet its primary endpoint of histologic improvement in NAS. However, it met a key secondary endpoint, demonstrating a statistically significant, twofold greater improvement in fibrosis without worsening of steatohepatitis in the CVC group compared to placebo.[\[15\]](#)[\[16\]](#) This anti-fibrotic signal, independent of effects on steatohepatitis, was the basis for advancing CVC to Phase 3.

Phase 3 AURORA Study (NCT03028740)

- Objective: To confirm the anti-fibrotic efficacy and safety of CVC in a larger population.[\[18\]](#)[\[19\]](#)
- Design: A global, Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[\[18\]](#)[\[19\]](#)
- Population: Approximately 2000 adults aged 18-75 with histologically confirmed NASH and stage 2 or 3 fibrosis.[\[19\]](#)
- Intervention: CVC 150 mg or placebo, administered orally once daily.[\[5\]](#)[\[19\]](#)

- Primary Endpoint (Month 12): Proportion of subjects with ≥ 1 -stage improvement in liver fibrosis and no worsening of steatohepatitis.[5][19]

AURORA Part 1 Efficacy Results

Endpoint at Month 12	Cenicriviroc 150 mg	Placebo	P-value	Citation
Fibrosis Improvement ≥ 1 Stage (No worsening of SH)	22.3%	25.5%	0.21	[5]
Resolution of Steatohepatitis (No worsening of fibrosis)	23.0%	27.2%	0.21	[5]

The Phase 3 AURORA study did not demonstrate the efficacy of CVC for treating liver fibrosis; the primary endpoint was not met.[5] Despite the disappointing efficacy results, the safety profile was generally comparable between treatment groups, and CVC was well-tolerated.[5]



Effects on Inflammatory Biomarkers

Tech Support

Biomarker	Study / Population	Finding	Citation
hsCRP, Fibrinogen, IL-6	CENTAUR (NASH)	Greater reductions observed with CVC compared to placebo.	[12][20]
TGF- β 1, TSP-1, CICP	HIV-infected adults	Significant decrease in these plasma fibrotic markers after 24 weeks of CVC.	[21][22]
Soluble CD14 (sCD14)	HIV-infected adults	CVC treatment reduced levels, indicating decreased monocyte/macrophage activation.	[3]

Potential in Other Inflammatory Diseases

The mechanism of CVC suggests potential utility in other diseases where CCR2/CCR5-mediated inflammation is pathogenic.

- **Inflammatory Bowel Disease (IBD):** In inflamed colons of Crohn's disease patients, CCR2+ and CCR5+ T cells are enriched. A recent study showed CVC inhibits Th1 and Th17 cell differentiation while promoting the generation of anti-inflammatory Type 1 regulatory T cells (Tr1). In experimental colitis models, CVC prevented weight loss, reduced inflammation, and preserved epithelial barrier integrity.[23]
- **Kidney Disease:** Preclinical data from the unilateral ureteral obstruction (UUO) model showed CVC had significant anti-fibrotic effects, reducing collagen deposition in the kidney. [2][9]
- **HIV-Associated Inflammation:** Despite viral suppression with antiretroviral therapy, people living with HIV have chronic inflammation linked to non-AIDS comorbidities. Studies have shown CVC can reduce markers of monocyte activation (sCD14) and systemic fibrosis in this population.[3][22]

Conclusion and Future Directions

Cenicriviroc is a dual CCR2/CCR5 antagonist that effectively targets key pathways of monocyte/macrophage trafficking and activation. Preclinical studies and Phase 2b clinical data in NASH demonstrated a clear anti-fibrotic and anti-inflammatory signal.[2][15] However, these promising results did not translate into clinical efficacy in the pivotal Phase 3 AURORA trial for NASH-related fibrosis.[5]

The discrepancy between early and late-phase results underscores the complexity of hepatic fibrosis and the potential for redundancy in inflammatory pathways. While the development of CVC for NASH has been discontinued, the compound remains a valuable tool for researching the roles of CCR2 and CCR5 in chronic disease. Future research may explore its potential in other inflammatory conditions like IBD or in combination therapies where a multi-targeted approach may be more effective.[6][11][23]

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